REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[C:6]([CH2:11]O)=[N:7][CH:8]=[CH:9][CH:10]=1)[CH:2]=[CH2:3].C(N(CC)CC)C.CS([Cl:24])(=O)=O.O>ClCCl>[CH2:1]([O:4][C:5]1[C:6]([CH2:11][Cl:24])=[N:7][CH:8]=[CH:9][CH:10]=1)[CH:2]=[CH2:3]
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC=1C(=NC=CC1)CO
|
Name
|
|
Quantity
|
340 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
34.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
16.7 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 30° C
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The organic portion is separated
|
Type
|
WASH
|
Details
|
washed with a solution of saturated NaHCO3 (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic portion is dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting residue is dried under vacuum to constant weight
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC=1C(=NC=CC1)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |